(9H-fluoren-9-yl)methyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate hydrochloride
CAS No.: 2408936-43-4
Cat. No.: VC11614521
Molecular Formula: C20H23ClN2O3
Molecular Weight: 374.9 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2408936-43-4 |
|---|---|
| Molecular Formula | C20H23ClN2O3 |
| Molecular Weight | 374.9 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C20H22N2O3.ClH/c21-10-13-9-14(23)11-22(13)20(24)25-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,13-14,19,23H,9-12,21H2;1H/t13-,14-;/m1./s1 |
| Standard InChI Key | WFZYQMAJULKLQV-DTPOWOMPSA-N |
| Isomeric SMILES | C1[C@H](CN([C@H]1CN)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
| Canonical SMILES | C1C(CN(C1CN)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture and Stereochemistry
The compound features a pyrrolidine ring substituted at the 2-position with an aminomethyl group and at the 4-position with a hydroxyl group, both in the R configuration. The Fmoc group, a hallmark of peptide synthesis, is esterified to the pyrrolidine nitrogen. The hydrochloride salt enhances solubility in polar solvents, critical for laboratory and industrial applications. The molecular formula is C₂₀H₂₃ClN₂O₃, with a molar mass of 374.86 g/mol .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₃ClN₂O₃ | |
| Molar Mass | 374.86 g/mol | |
| SMILES Notation | C1CC@HCOC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
| logP (Predicted) | 3.72 (Consensus) | |
| Solubility (Water) | 0.0067 mg/mL (ESOL) |
The stereochemistry at the 2R and 4R positions confers chiral specificity, making the compound valuable for asymmetric synthesis .
Spectroscopic and Computational Data
Computational models predict moderate gastrointestinal absorption and blood-brain barrier permeability, suggesting potential central nervous system applications . The compound’s topological polar surface area (TPSA) is 26.3 Ų, indicative of moderate hydrogen-bonding capacity .
Synthesis and Manufacturing
Synthetic Routes and Optimization
The compound is synthesized via Fmoc protection of (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine. A representative method involves reacting 9-fluorenylmethyl chloroformate (Fmoc-Cl) with the pyrrolidine precursor under anhydrous conditions .
Table 2: Comparative Synthesis Conditions and Yields
| Method | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Hydrazine/diethyl ether | Diethyl ether | 0–20°C | 99% | |
| Hydrazine hydrate/water-acetonitrile | Water/ACN | 0–20°C | 95% |
Optimal yields (99%) are achieved using hydrazine in diethyl ether at ice-bath temperatures, followed by gradual warming . The hydrochloride salt is precipitated by concentrating the reaction mixture and washing with water .
Purification and Quality Control
Post-synthesis purification involves vacuum distillation to remove volatiles, followed by recrystallization from aqueous ethanol. Analytical HPLC and chiral chromatography confirm enantiomeric excess (>99%) .
| Hazard Code | Description | Precautionary Code | Mitigation Strategy |
|---|---|---|---|
| H315 | Causes skin irritation | P264, P280 | Wear gloves and protective clothing |
| H319 | Causes serious eye irritation | P305+P351+P338 | Rinse eyes immediately with water |
| H335 | May cause respiratory irritation | P261, P271 | Use in well-ventilated areas |
Environmental and Regulatory Considerations
The European Chemicals Agency (ECHA) mandates labeling under EC 983-796-0. Shipping requires Excepted Quantity (EQ) packaging for air transport, limited to 25 g per container .
Applications in Pharmaceutical Research
Role in Peptide Synthesis
The Fmoc group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS). Its orthogonal deprotection under mild basic conditions (e.g., piperidine) enables sequential peptide elongation without side-chain interference .
Chiral Catalysis and Drug Design
The (2R,4R)-pyrrolidine motif is a scaffold for organocatalysts in asymmetric aldol and Michael reactions. Derivatives of this compound have been investigated as inhibitors of CYP2C19 and CYP2C9 isoforms, relevant to drug metabolism studies .
Table 4: Enzyme Inhibition Profile
| Enzyme | Inhibition Potential | Relevance | Source |
|---|---|---|---|
| CYP2C19 | Yes | Drug-drug interaction modulation | |
| CYP2C9 | Yes | Anticoagulant metabolism |
Future Research Directions
-
Bioconjugation Techniques: Exploring site-specific labeling of proteins via Fmoc-mediated coupling.
-
Polymer-Supported Synthesis: Immobilizing the compound on resins for continuous-flow manufacturing.
-
Toxicological Profiling: Long-term studies on respiratory and dermal exposure risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume